molecular formula C18H20F2N6OS B2610358 3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941985-11-1

3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2610358
CAS No.: 941985-11-1
M. Wt: 406.46
InChI Key: MGUUKWLQCPPXDJ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with notable applications in various scientific fields. This compound features a benzamide backbone, making it structurally interesting due to the incorporation of multiple functional groups that confer unique reactivity and interaction profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial steps often involve the preparation of the benzamide backbone, followed by the strategic incorporation of fluorine atoms at the 3 and 4 positions of the benzene ring

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions such as high-pressure reactors for cyclization processes, and the use of continuous flow techniques to maintain consistent reaction temperatures and times. Catalysts and reagents are selected to enhance yield and purity, with solvent recycling processes employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes the following types of reactions:

  • Oxidation: : Can lead to the formation of sulfoxides and sulfones, modifying the sulfur-containing group.

  • Reduction: : Typically involves the reduction of nitro groups (if present) or imine groups.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the fluorinated aromatic ring positions.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

  • Substitution: : Nucleophiles like amines, thiols, and alkoxides in polar aprotic solvents such as dimethyl sulfoxide.

Major Products

Major products from these reactions include modified versions of the original compound, such as sulfones, alcohols, and various substituted derivatives, expanding its versatility in further applications.

Scientific Research Applications

This compound is significant in several areas of research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, and as a probe to study reaction mechanisms.

  • Biology: : Studied for its potential interactions with enzymes and receptors, particularly in the context of signaling pathways.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: : Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor functions by modulating signal transduction pathways. Its fluorine atoms can enhance binding affinity to biological targets, and the pyrazolo[3,4-d]pyrimidine structure often plays a crucial role in its bioactivity.

Comparison with Similar Compounds

When compared to other similar compounds, such as those with single fluorination or without the pyrazolo[3,4-d]pyrimidine structure, 3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its unique combination of functional groups that offer enhanced reactivity and binding properties.

List of Similar Compounds

  • 3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Properties

IUPAC Name

3,4-difluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6OS/c1-3-6-21-15-12-10-23-26(16(12)25-18(24-15)28-2)8-7-22-17(27)11-4-5-13(19)14(20)9-11/h4-5,9-10H,3,6-8H2,1-2H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUUKWLQCPPXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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